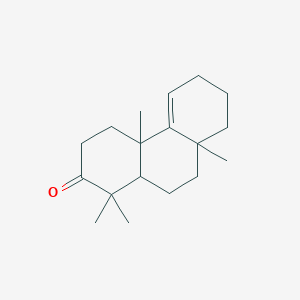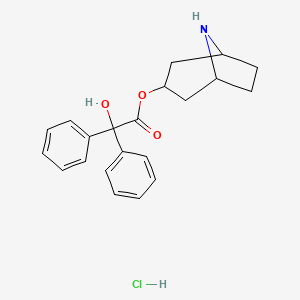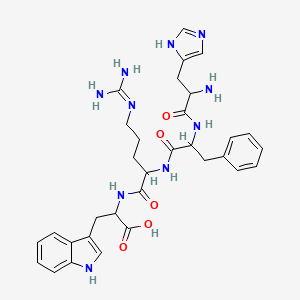
Characteristic MSH-Tetrapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adrenocorticotropic hormone fragment 6-9 (Acth (6-9)) is a peptide derived from the larger adrenocorticotropic hormone. This fragment is part of the melanocortin family, which includes various peptides involved in numerous physiological functions such as memory regulation, emotional status, and pain sensitivity . Acth (6-9) has been studied for its neuroprotective and anxiolytic activities, making it a compound of interest in both medical and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acth (6-9) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Acth (6-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. High-performance liquid chromatography (HPLC) is used for purification to ensure the peptide’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Acth (6-9) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Acth (6-9) has a wide range of scientific research applications:
Neuroprotection: It has been shown to protect neuronal cells from oxidative stress and cytotoxicity.
Nootropic and Anxiolytic Activities: Animal studies have demonstrated its potential in reducing anxiety and improving cognitive functions.
Stroke Therapy: Research indicates that Acth (6-9) can modulate gene expression related to immune responses and neuroprotection in post-stroke conditions.
Oxidative Stress Studies: It is used to study the effects of oxidative stress and the potential protective mechanisms in various cell models.
Mecanismo De Acción
Acth (6-9) exerts its effects primarily through the melanocortin receptors, particularly melanocortin receptor 2 (MC2R). Upon binding to these receptors, it activates signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions. These pathways lead to the modulation of gene expression related to cell survival, proliferation, and apoptosis . Additionally, Acth (6-9) influences the production of neurosteroids and extracellular adenosine, which further contribute to its neuroprotective and anxiolytic effects .
Comparación Con Compuestos Similares
Acth (6-9) is part of the melanocortin family, which includes other peptides such as:
Acth (4-7):
Alpha-Melanocyte-Stimulating Hormone (α-MSH): Involved in pigmentation and anti-inflammatory responses.
Beta-Melanocyte-Stimulating Hormone (β-MSH): Plays a role in energy homeostasis and immune responses.
Compared to these compounds, Acth (6-9) is unique in its specific sequence and its potent neuroprotective and anxiolytic activities. Its ability to modulate oxidative stress and gene expression makes it a valuable compound for research in neuroprotection and stress-related disorders .
Propiedades
Fórmula molecular |
C32H40N10O5 |
|---|---|
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37) |
Clave InChI |
CAYNQHPLZNPBIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)
![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)


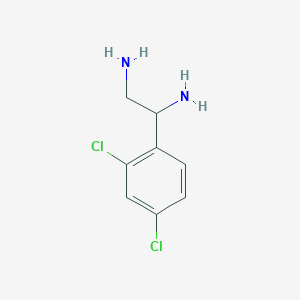
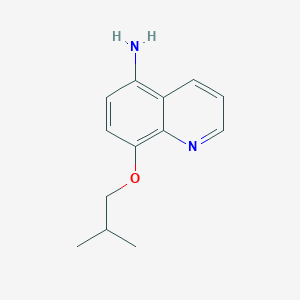

![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)
